3,4-Dimethyl-2-hexanone
Overview
Description
3,4-Dimethyl-2-hexanone is a chemical compound that is related to various research areas, including organic synthesis and neurotoxicity studies. While the provided papers do not directly discuss 3,4-Dimethyl-2-hexanone, they do provide insights into closely related compounds, such as 3,4-dimethyl-2,5-hexanedione and its derivatives. These compounds are of interest due to their reactivity and potential biological effects.
Synthesis Analysis
The synthesis of compounds related to 3,4-Dimethyl-2-hexanone involves the formation of complex structures through reactions with various electrophiles. For instance, the reaction of 3,4-dilithio-2,5-dimethyl-2,4-hexadiene with different electrophiles results in a range of substituted derivatives, showcasing the versatility of these compounds in synthetic chemistry . Additionally, the synthesis of novel compounds such as ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates the potential for creating diverse molecular structures with varying substituents .
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-Dimethyl-2-hexanone has been studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene was determined using X-ray crystallography, revealing a molecule with exact C2 symmetry . Additionally, density functional theory (DFT) and Atoms in Molecules (AIM) theory have been applied to analyze the molecular structure and interactions within dimers of related compounds .
Chemical Reactions Analysis
The reactivity of compounds structurally related to 3,4-Dimethyl-2-hexanone has been explored in various chemical reactions. For instance, the dimerization of 2,5-dimethyl-2,4-hexadiene under Lewis acid catalysis leads to the formation of complex bicyclic structures . Furthermore, the cyclization of 3,4-dimethylene-1,6-hexanediols with iodine results in the formation of dioxabicyclooctanes and dioxabicyclodecenes, illustrating the potential for creating ring structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3,4-Dimethyl-2-hexanone have been investigated through experimental and theoretical studies. Spectroscopic properties such as NMR, UV-Vis, FT-IR, and mass spectrometry have been used to characterize these compounds . Theoretical calculations, including DFT and AIM, have provided insights into the thermodynamic parameters, electronic transitions, and intra- and intermolecular interactions of these molecules .
Case Studies and Neurotoxicity
Several studies have focused on the neurotoxic effects of gamma-diketones, particularly 3,4-dimethyl-2,5-hexanedione. This compound has been shown to be significantly more potent than its parent compound, 2,5-hexanedione, in causing neurotoxicity. The dimethyl substitution accelerates pyrrole formation and protein crosslinking, which are hypothesized to contribute to the pathogenesis of neurofilament accumulation in toxic neuropathies . These findings are important for understanding the molecular mechanisms underlying certain neurotoxic effects and could have implications for occupational health and safety.
Scientific Research Applications
Synthesis Applications
- 3,4-Dimethyl-2-hexanone has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 17a-ethoximino derivatives of 8-aza-D-homogona-12,17a-diones, demonstrating its utility in creating complex heterocyclic compounds (Mikhalchuk et al., 2013).
- Another example is its involvement in the preparation of 1,6-dihydroxy-2-hexanone, a simple analog of ketohexoses, indicating its role in the study of sugar analogs and their properties (Szarek et al., 1985).
Chemical Properties and Reactions
- Research has explored the effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione, revealing that this substitution can significantly alter the compound's toxicity and its effects on biological systems (Anthony et al., 1983).
- Studies have also investigated the reaction of 6-Oxa-3-silabicyclo[3.1.0]hexanes with Phosphinimines, where 3,4-dimethyl-2-hexanone derivatives played a crucial role. These studies contribute to understanding the chemical reactivity and potential applications of these compounds in various reactions (Baceiredo et al., 1987).
Analytical Chemistry Applications
- The compound has been used in studies focusing on the quantification of n-hexane metabolites, demonstrating its significance in analytical chemistry and toxicology research (Soriano et al., 1996).
- It has also been involved in the synthesis of polylithiumorganic compounds, highlighting its role in the development of new chemical synthesis methods (Maercker et al., 2000).
Environmental and Food Science
- Research has been conducted on the use of 3,4-dimethyl-2-hexanone and related compounds in phase transfer catalysis, indicating its potential application in more environmentally friendly organic solvents (Landini & Maia, 2003).
- In the field of food science, the compound has been used in the study of off-flavor compounds in milk, contributing to the understanding of flavor chemistry and food quality (Vazquez-Landaverde et al., 2005).
properties
IUPAC Name |
3,4-dimethylhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-6(2)7(3)8(4)9/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXOERUAAWTDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871301 | |
Record name | 3,4-Dimethylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-2-hexanone | |
CAS RN |
19550-10-8 | |
Record name | 2-Hexanone, 3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethyl-2-hexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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